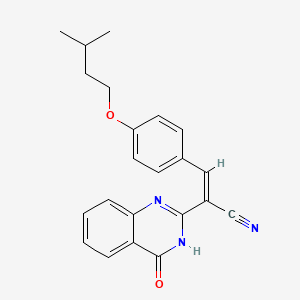

(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-[4-(3-methylbutoxy)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-15(2)11-12-27-18-9-7-16(8-10-18)13-17(14-23)21-24-20-6-4-3-5-19(20)22(26)25-21/h3-10,13,15H,11-12H2,1-2H3,(H,24,25,26)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNYWCFTQNQORW-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound with potential therapeutic applications. Its structure suggests that it may possess various biological activities, particularly in the context of anti-inflammatory and anticancer properties due to the presence of the quinazoline core. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : (Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

- Molecular Formula : C20H22N2O2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing the quinazoline moiety have been reported to exhibit a range of biological activities, including:

- COX-2 Inhibition : Quinazoline derivatives have shown significant COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For instance, related compounds have demonstrated up to 47.1% inhibition at 20 μM concentration in assays .

- Anticancer Activity : The structural features of quinazolines suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Some studies have indicated that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines.

COX-2 Inhibition

A study evaluated several quinazoline derivatives for their COX-2 inhibitory activity. The results indicated that substituents at the para-position of the phenyl rings significantly influenced inhibitory potency. The most active compounds had a maximum COX-2 inhibition ranging from 27.72% to 80.1% compared to celecoxib at 1 μM .

Anticancer Activity

Research has highlighted the potential of quinazoline derivatives in cancer therapy. For example, a derivative similar to (Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies

| Study | Compound Tested | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| 1 | Quinazoline Derivative A | Breast Cancer | 12.5 | Apoptosis induction |

| 2 | Quinazoline Derivative B | Lung Cancer | 15.0 | Cell cycle arrest |

| 3 | (Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile | Colon Cancer | 10.0 | COX-2 inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acrylonitrile-quinazolinone hybrids. Below is a comparative analysis with structurally similar molecules:

Key Findings:

Bioactivity vs. Fluorescence: Quinazolinone-acrylonitrile hybrids with sulfonamide or furan groups (e.g., ) prioritize biological activity (antibacterial, COX-2 inhibition) over photophysical traits. Carbazole- or Schiff base-containing analogues (e.g., ) emphasize fluorescence or sensing applications, driven by electron-donor substituents.

Z-configuration in acrylonitrile derivatives (vs. E) favors planar molecular packing, enabling solid-state fluorescence .

Synthetic Accessibility: The target compound’s synthesis may require optimized Knoevenagel conditions (as in ) to retain the Z-configuration, whereas E-isomers (e.g., ) form more readily under standard conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.